2,5-Dimethoxypyrazine

Description

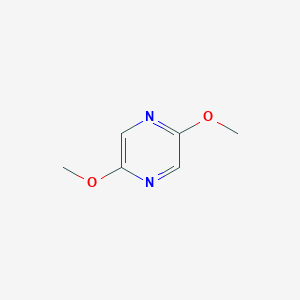

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-9-5-3-8-6(10-2)4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBERXJJYPMNVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556816 | |

| Record name | 2,5-Dimethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117856-61-8 | |

| Record name | 2,5-Dimethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization of 2,5 Dimethylpyrazine

Established Synthetic Methodologies for 2,5-Dimethylpyrazine (B89654)

Traditional methods for synthesizing 2,5-dimethylpyrazine have been well-documented, though they often present challenges regarding safety and yield.

Historically, the synthesis of 2,5-dimethylpyrazine has been achieved through several key chemical pathways. One common method involves the self-condensation of aminoacetone, which is subsequently oxidized, often with mercury chloride, to yield the final product. chemicalbook.com Another established route is the reaction between acrolein and ammonia (B1221849), conducted in glycerol with the presence of ammonium (B1175870) salts upon heating. chemicalbook.comchemicalbook.com

Liquid-phase synthesis methods also include the reaction of α-halogenated methyl ethyl ketones with ammonia under high temperature in an autoclave. This process forms an α-amino ketone, which then undergoes condensation to produce a dihydropyrazine intermediate, followed by dehydrogenation to yield 2,5-dimethylpyrazine. google.com A further route begins with ketone compounds containing an active methylene group, which are first treated with nitrous acid to form an alpha-amino ketone, followed by cyclodehydration and dehydrogenation steps. google.com

A summary of these conventional routes is presented below.

Interactive Data Table: Conventional Synthetic Routes for 2,5-Dimethylpyrazine| Starting Material(s) | Key Reagents/Conditions | Intermediate(s) | Reference(s) |

|---|---|---|---|

| Aminoacetone | Mercury chloride (oxidation) | Dihydropyrazine | chemicalbook.com |

| Acrolein, Ammonia | Glycerol, Ammonium salts, Heat | Not specified | chemicalbook.comchemicalbook.com |

| α-halogen MIBK, Ammonia | Autoclave, High temperature | α-amino ketone, Dihydropyrazine | google.com |

| Ketone with active methylene | Nitrous acid | α-amino ketone, Dihydropyrazine | google.com |

Conventional synthesis methods for 2,5-dimethylpyrazine are often accompanied by significant challenges. The use of acrolein as a starting material is particularly problematic due to its high toxicity and explosive nature, making the process hazardous for large-scale production. chemicalbook.comgoogle.com Routes involving multiple steps, such as those starting from ketones with active methylene groups, are often complex and not well-suited for industrial application. google.com

Furthermore, some methods suffer from poor selectivity and low yields. For instance, the reaction of 1,2-propanediamine and 1,2-propanediol can produce 2,5-dimethylpyrazine, but the selectivity is poor, and it is difficult to obtain a single, pure product. google.com The historical method of side-chain oxidation with potassium permanganate (B83412) (KMnO4) to produce pyrazine (B50134) acids is known for its low yields compared to similar oxidations in benzene and pyridine (B92270) series. proquest.com

Synthesis of Symmetrically Substituted 2,5-Dimethylpyrazine Derivatives

The derivatization of the 2,5-dimethylpyrazine core is crucial for creating compounds with tailored properties, particularly for pharmaceutical applications.

A primary derivatization of 2,5-dimethylpyrazine is the oxidation of its two methyl groups to form pyrazine-2,5-dicarboxylic acid. This transformation is typically achieved using strong oxidizing agents. guidechem.com Common reagents for this process include potassium permanganate or nitric acid, which facilitate the conversion of the alkyl side chains into carboxylic acid functional groups under controlled conditions. guidechem.com While effective, this method has been noted for yielding low amounts of the desired product. proquest.com Greener synthetic approaches involving catalytic oxidation are being explored to enhance the yield and minimize environmental impact. guidechem.com

Beyond simple oxidation, various other strategies exist for modifying the 2,5-dimethylpyrazine structure. A notable example is the synthesis of 2,5-dimethyl-3,6-dicarbetoxy pyrazine. This compound has been identified as a by-product from the spontaneous auto-oxidation of ethyl 2-aminoacetoacetate, which is an intermediate in threonine synthesis. tandfonline.comtandfonline.com This finding has led to the development of a convenient method for synthesizing 2,5-dimethylpyrazine-3,6-dicarboxylic acid derivatives from corresponding acetoacetic acid derivatives. tandfonline.comtandfonline.com

The process involves the nitrosation of acetoacetic acid derivatives (like ethyl acetoacetate) to form 2-oximinoacetoacetic acid derivatives, which are then reduced. The subsequent oxidative condensation of the reduced product yields the symmetrically substituted pyrazine derivatives in high yields. tandfonline.com Other chemical transformations applicable to the pyrazine ring, such as nitration, acetylation, bromination, and amidation, can be used to introduce a variety of functional groups, further expanding the library of potential derivatives for applications in medicinal chemistry.

Catalytic Approaches in 2,5-Dimethylpyrazine Synthesis

To overcome the limitations of conventional methods, catalytic approaches have been developed, primarily focusing on gas-solid phase reactions. A prominent method uses isopropanolamine as the raw material for a continuous gas-solid catalysis reaction to produce 2,5-dimethylpyrazine. google.com The choice of catalyst is critical to the reaction's success, influencing both activity and selectivity.

Various catalyst systems have been investigated for this process. A catalyst containing zinc, copper, chromium, and aluminum (Zn-Cu-Cr-Al) has been reported to achieve a yield of 86.25%, although it requires high reaction temperatures of 380–420 °C. google.com Another system using aluminum, copper, silver, and zinc (Al-Cu-Ag-Zn) showed a higher yield of 91%, but the inclusion of silver increases the production cost. google.com

More recent developments have focused on creating catalysts that operate at lower temperatures while maintaining high activity and selectivity. One such catalyst, prepared by co-precipitation, contains nickel(II) oxide (NiO), copper(II) oxide (CuO), aluminum oxide (Al2O3), and a balance of zinc oxide (ZnO). This catalyst demonstrates good catalytic activity and selectivity for synthesizing 2,5-dimethylpyrazine from isopropanolamine at lower reaction temperatures between 240–350 °C. google.com

Interactive Data Table: Catalysts in 2,5-Dimethylpyrazine Synthesis from Isopropanolamine

| Catalyst Composition | Reaction Temperature (°C) | Reported Yield (%) | Reference(s) |

|---|---|---|---|

| Zn-Cu-Cr-Al | 380–420 | 86.25 | google.com |

| Al-Cu-Ag-Zn | Not specified | 91 | google.com |

| NiO-CuO-Al2O3-ZnO | 240–350 | 35.47 - 80.13 (Example range) | google.com |

Heterogeneous Catalysis for 2,5-Dimethylpyrazine Production

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is a cornerstone of industrial chemical production. In the synthesis of 2,5-dimethylpyrazine, gas-solid catalytic systems are particularly relevant, offering advantages such as ease of catalyst separation and continuous operation.

The efficacy of a heterogeneous catalyst is intrinsically linked to its composition and structural properties. For the synthesis of 2,5-dimethylpyrazine from isopropanolamine, a mixed metal oxide catalyst comprising nickel(II) oxide (NiO), copper(II) oxide (CuO), aluminum oxide (Al2O3), and zinc oxide (ZnO) has been developed. google.com This multi-component system is designed to provide a synergistic effect, where each component plays a crucial role in the catalytic cycle.

The catalyst is typically prepared via a co-precipitation method, which ensures a homogeneous distribution of the metal oxides. google.com The mass percentages of the components are carefully controlled to optimize catalytic activity and selectivity. A typical composition for this catalyst is:

NiO: 3-7%

CuO: 5-15%

Al2O3: 1-10%

ZnO: Remainder

The following table provides an example of the catalyst composition as described in a patented preparation method. google.com

| Component | Mass Percentage |

| NiO | 3-7% |

| CuO | 5-15% |

| Al2O3 | 1-10% |

| ZnO | Remainder |

This table illustrates the mass percentage range for each component in the NiO-CuO-Al2O3-ZnO catalyst system for 2,5-dimethylpyrazine synthesis. google.com

The synthesis of 2,5-dimethylpyrazine from isopropanolamine over a heterogeneous catalyst proceeds via a gas-solid catalytic reaction. google.com A plausible mechanism involves a series of dehydrogenation and condensation steps. While the precise elementary steps on the catalyst surface are complex, a generally accepted pathway for the formation of pyrazines from β-amino alcohols involves the following key transformations:

Dehydrogenation of Isopropanolamine: The isopropanolamine molecule first undergoes dehydrogenation on the active sites of the catalyst (e.g., NiO and CuO) to form an amino ketone intermediate.

Self-Condensation: Two molecules of the amino ketone intermediate then undergo self-condensation. This step involves the formation of a dihydropyrazine intermediate through the elimination of two water molecules.

Aromatization: The dihydropyrazine intermediate is subsequently dehydrogenated on the catalyst surface to form the stable aromatic 2,5-dimethylpyrazine ring. acs.org

Homogeneous Catalysis for 2,5-Dimethylpyrazine Derivatives (e.g., Gold-catalyzed reactions)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. Gold-catalyzed reactions have emerged as a powerful tool in organic synthesis, and they have been successfully applied to the preparation of 2,5-dimethylpyrazine derivatives.

A one-step synthesis method for 2,5-dimethylpyrazine derivatives involves the reaction of an aldehyde compound with propargylamine in the presence of a gold catalyst. google.com The general molecular formula for the catalyst is AuLX, where L represents a ligand and X is a monovalent anion. google.com This reaction proceeds in an inert atmosphere and is characterized by its high chemical reactivity and selectivity. google.com

The reaction offers several advantages, including low catalyst consumption and simple operation. google.com A variety of aldehyde substrates containing different functional groups can be used, demonstrating the versatility of this catalytic system. google.com

The following table presents examples of gold catalysts and their performance in the synthesis of a 2,5-dimethylpyrazine derivative.

| Catalyst | Ligand (L) | Anion (X) | Substrate 1 | Substrate 2 | Product | Yield |

| Au(PCy3)Cl | Tricyclohexylphosphine | Chloride | Benzaldehyde | Propargylamine | 3-benzyl-2,5-dimethylpyrazine | 88% |

| Au(PPh2Me)Cl | Methyldiphenylphosphine | Chloride | Benzaldehyde | Propargylamine | 3-benzyl-2,5-dimethylpyrazine | 99% |

This table showcases the effectiveness of different gold-based homogeneous catalysts in the synthesis of a 2,5-dimethylpyrazine derivative, highlighting the influence of the ligand on the reaction yield. google.com

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of chemical syntheses to minimize environmental impact. The synthesis of 2,5-dimethylpyrazine and its derivatives can be evaluated and improved through the lens of these principles.

The gold-catalyzed synthesis of 2,5-dimethylpyrazine derivatives aligns well with several green chemistry principles. google.com The reaction is highly atom-economical as it only eliminates water molecules as a byproduct. google.com The low catalyst loading and high efficiency contribute to waste prevention. google.com

In the context of heterogeneous catalysis, the use of a recyclable solid catalyst in the gas-phase synthesis of 2,5-dimethylpyrazine from isopropanolamine is a key green feature. This avoids the need for catalyst separation from a liquid phase, reducing solvent use and waste generation. The continuous nature of the process also enhances energy efficiency.

Further application of green chemistry principles could involve:

Use of Renewable Feedstocks: Exploring bio-based routes to isopropanolamine or other precursors.

Safer Solvents: In homogeneous catalysis, selecting environmentally benign solvents.

Energy Efficiency: Optimizing reaction conditions in both heterogeneous and homogeneous systems to reduce energy consumption.

By integrating these principles, the synthesis of 2,5-dimethylpyrazine can be made more sustainable, reducing its environmental footprint while maintaining high efficiency and selectivity.

Biosynthesis and Metabolic Engineering of 2,5 Dimethylpyrazine

Natural Occurrence and Biosynthetic Pathways of 2,5-Dimethylpyrazine (B89654)

The biosynthesis of 2,5-dimethylpyrazine (2,5-DMP), a significant flavor compound found in many fermented foods, has been a subject of detailed scientific investigation. This alkylpyrazine is naturally produced by various microorganisms, including species of Bacillus and Corynebacterium. mdpi.comd-nb.info The core biosynthetic route originates from the amino acid L-threonine, which undergoes a series of enzymatic and spontaneous reactions to form the final pyrazine (B50134) product. mdpi.comasm.orgnih.gov

Elucidation of Precursor Metabolism

Research has firmly established L-threonine as the primary starting material for the microbial synthesis of 2,5-dimethylpyrazine. asm.orgnih.govresearchgate.net Studies utilizing stable isotope tracing with L-[U-¹³C,¹⁵N]threonine in cultures of Bacillus subtilis have demonstrated the direct incorporation of labeled atoms into the 2,5-DMP molecule, confirming its role as the foundational precursor. researchgate.net The addition of L-threonine to fermentation broths of B. subtilis has been shown to significantly increase the production of 2,5-DMP. asm.orgresearchgate.net This biosynthetic pathway is distinct from that of other pyrazines, such as 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP), which is synthesized from D-glucose via acetoin. asm.org

The metabolic pathway begins with the conversion of L-threonine, a process that initiates the cascade of reactions leading to the formation of 2,5-DMP. mdpi.comasm.org This initial enzymatic step is crucial and sets the stage for the subsequent formation of key intermediates.

Aminoacetone is a critical intermediate in the biosynthetic pathway of 2,5-dimethylpyrazine derived from L-threonine. asm.orgnih.govresearchgate.net Following the initial enzymatic conversion of L-threonine, an unstable intermediate, L-2-amino-acetoacetate, is formed. This compound spontaneously decarboxylates to yield aminoacetone. asm.orgnih.gov The presence of aminoacetone has been detected in the culture broths of Bacillus subtilis that are actively producing 2,5-DMP, further solidifying its role as a key intermediate. asm.orgresearchgate.net

The formation of 2,5-DMP from aminoacetone can then proceed through a pH-dependent, non-enzymatic reaction. asm.orgnih.gov It is proposed that two molecules of aminoacetone dimerize and dehydrate to form 3,6-dihydro-2,5-DMP, which is subsequently and easily oxidized to the stable aromatic compound, 2,5-dimethylpyrazine. asm.org While this spontaneous conversion is possible, some research also points to the involvement of specific enzymes in this final step. asm.org

Enzymatic Mechanisms in 2,5-Dimethylpyrazine Biosynthesis

The key enzyme initiating the biosynthesis of 2,5-dimethylpyrazine from L-threonine is L-threonine-3-dehydrogenase (TDH). mdpi.comasm.orgnih.gov This enzyme catalyzes the NAD⁺-dependent oxidation of L-threonine to L-2-amino-acetoacetate. asm.orgnih.gov The gene encoding TDH has been identified and characterized in various microorganisms, including Bacillus subtilis and Escherichia coli. asm.orgnih.gov

The overexpression of the TDH gene has been a successful strategy in metabolic engineering to enhance the production of 2,5-DMP. nih.govcnif.cn For instance, overexpressing TDH from E. coli in a recombinant E. coli strain resulted in a significant increase in 2,5-DMP production. nih.gov The activity of TDH is a critical control point in the biosynthetic pathway, as it dictates the flux of L-threonine towards the formation of the aminoacetone precursor. asm.org

| Enzyme | Source Organism | Function in 2,5-DMP Biosynthesis | Effect of Overexpression |

| L-Threonine-3-dehydrogenase (TDH) | Bacillus subtilis, Escherichia coli | Catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. asm.orgnih.gov | Increased production of 2,5-DMP. nih.govcnif.cn |

NADH oxidase (NOX) is another crucial enzyme employed in the metabolic engineering of 2,5-DMP production. mdpi.comcnif.cnresearchgate.net The TDH-catalyzed oxidation of L-threonine requires NAD⁺ as a cofactor, which is converted to NADH. asm.org An accumulation of NADH can inhibit the activity of TDH, thereby limiting the rate of 2,5-DMP synthesis. NADH oxidase, such as EhNOX from Enterococcus hirae or LcNoxE from Lactococcus cremoris, helps to regenerate NAD⁺ from NADH. nih.govcnif.cnresearchgate.net This cofactor regeneration alleviates the inhibitory effect of NADH and promotes a higher flux through the biosynthetic pathway, leading to increased yields of 2,5-DMP. nih.govcnif.cn The co-expression of TDH and NOX has proven to be an effective strategy for boosting 2,5-DMP production in recombinant microbial systems. nih.govcnif.cn

| Enzyme | Source Organism | Function in 2,5-DMP Biosynthesis | Effect on Production |

| Aminoacetone Oxidase (ScAAO) | Streptococcus cristatus | Catalyzes the condensation of aminoacetone to form a precursor of 2,5-DMP. mdpi.comresearchgate.net | Enhanced 2,5-DMP yield. mdpi.comresearchgate.net |

| NADH Oxidase (EhNOX) | Enterococcus hirae | Regenerates NAD⁺ from NADH, alleviating TDH inhibition. cnif.cnresearchgate.net | Increased 2,5-DMP production. cnif.cnresearchgate.net |

| NADH Oxidase (LcNoxE) | Lactococcus cremoris | Regenerates NAD⁺ from NADH. nih.gov | Increased 2,5-DMP production. nih.gov |

Spectroscopic Characterization and Structural Analysis of 2,5 Dimethylpyrazine

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of 2,5-dimethylpyrazine (B89654). The primary techniques employed for this purpose are Infrared (IR) Spectroscopy, Raman Spectroscopy, and Inelastic Neutron Scattering (INS), each providing complementary information about the molecule's vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by 2,5-dimethylpyrazine, which excites its molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different vibrational modes. A comprehensive vibrational assignment for 2,5-dimethylpyrazine has been performed using the scaled quantum mechanical force field (SQMFF) methodology, which correlates experimental data with theoretical calculations.

The IR spectrum of 2,5-dimethylpyrazine exhibits characteristic bands for the C-H stretching of the methyl groups and the pyrazine (B50134) ring, C-N and C-C stretching vibrations within the ring, and various in-plane and out-of-plane bending modes.

Table 1: Selected Infrared (IR) Vibrational Frequencies and Assignments for 2,5-Dimethylpyrazine

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3050 | Weak | Aromatic C-H Stretch |

| 2925 | Medium | Methyl C-H Stretch |

| 1585 | Strong | C-C/C-N Ring Stretch |

| 1490 | Strong | C-C/C-N Ring Stretch |

| 1445 | Medium | Methyl Asymmetric Bend |

| 1380 | Medium | Methyl Symmetric Bend |

| 1160 | Strong | In-plane C-H Bend |

| 830 | Strong | Out-of-plane C-H Bend |

Note: The data presented is a selection of key vibrational modes and is based on typical values found in spectroscopic databases and literature.

Raman spectroscopy provides information on the vibrational modes of 2,5-dimethylpyrazine by analyzing the inelastic scattering of monochromatic light. It is a complementary technique to IR spectroscopy, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum.

Similar to the IR spectrum, the Raman spectrum of 2,5-dimethylpyrazine has been analyzed using scaled quantum mechanical force field calculations, allowing for a detailed assignment of the observed bands. The spectrum is characterized by strong signals for the symmetric ring breathing mode and other vibrations that involve a significant change in the polarizability of the molecule.

Table 2: Selected Raman Vibrational Frequencies and Assignments for 2,5-Dimethylpyrazine

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3055 | Medium | Aromatic C-H Stretch |

| 2930 | Strong | Methyl C-H Stretch |

| 1590 | Strong | C-C/C-N Ring Stretch |

| 1230 | Very Strong | Ring Breathing |

| 1030 | Medium | In-plane C-H Bend |

| 870 | Medium | Ring Trigonal Deformation |

| 650 | Medium | In-plane Ring Deformation |

Note: The data presented is a selection of key vibrational modes and is based on typical values found in spectroscopic databases and literature.

Inelastic Neutron Scattering (INS) is a powerful technique for studying the vibrational and rotational dynamics of molecules, particularly those containing hydrogen atoms. To date, specific INS studies on 2,5-dimethylpyrazine are not widely available in the published literature. However, research on the closely related isomer, 2,6-dimethylpyrazine (B92225), provides valuable insights into the expected dynamics. researchgate.net

In a study of 2,6-dimethylpyrazine, INS was used to investigate the rotational dynamics of the methyl groups. researchgate.net Such studies can determine the potential energy barriers for methyl group rotation and observe rotational tunneling transitions at low temperatures. researchgate.net It is anticipated that INS studies on 2,5-dimethylpyrazine would similarly reveal detailed information about the dynamics of its methyl groups, providing a deeper understanding of its solid-state properties.

Electronic Spectroscopy (UV/Visible)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV/Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV/Vis spectrum of 2,5-dimethylpyrazine in various solvents shows absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally of lower intensity, involve the excitation of an electron from a non-bonding orbital (on the nitrogen atoms) to a π* antibonding orbital. The position and intensity of these bands can be influenced by the solvent polarity.

Table 3: UV/Visible Absorption Maxima for 2,5-Dimethylpyrazine

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Transition |

| ~277 nm | ~6,300 L mol⁻¹ cm⁻¹ | Ethanol | π → π |

| ~315 nm | ~1,000 L mol⁻¹ cm⁻¹ | Ethanol | n → π |

Note: The data presented is based on typical values found in spectroscopic databases.

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing its fragmentation pattern. In the mass spectrum of 2,5-dimethylpyrazine, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (108.14 g/mol ).

The fragmentation of 2,5-dimethylpyrazine under electron ionization (EI) typically involves the loss of a methyl radical (CH₃•) to form a stable ion, and subsequent fragmentation of the pyrazine ring. This fragmentation pattern is crucial for the structural identification of the molecule, particularly in complex mixtures. Mass spectrometry, often coupled with gas chromatography (GC-MS), is also widely used for the quantitative analysis of 2,5-dimethylpyrazine in food and beverage samples.

Table 4: Major Fragments in the Mass Spectrum of 2,5-Dimethylpyrazine

| m/z | Relative Intensity | Possible Fragment |

| 108 | High | [M]⁺ (Molecular Ion) |

| 107 | Moderate | [M-H]⁺ |

| 93 | Low | [M-CH₃]⁺ |

| 81 | Moderate | [C₅H₅N]⁺ |

| 67 | Low | [C₄H₅N]⁺ |

| 53 | Moderate | [C₃H₃N]⁺ |

| 42 | Very High | [C₂H₄N]⁺ |

Note: The relative intensities are approximate and can vary depending on the instrument and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,5-dimethylpyrazine, both ¹H NMR and ¹³C NMR spectroscopy are used for its characterization.

The ¹H NMR spectrum of 2,5-dimethylpyrazine is relatively simple due to the molecule's symmetry. It shows two signals: a singlet for the six equivalent protons of the two methyl groups and a singlet for the two equivalent protons on the pyrazine ring.

The ¹³C NMR spectrum shows three distinct signals, corresponding to the two equivalent methyl carbons, the two equivalent ring carbons attached to the methyl groups, and the two equivalent ring carbons bearing hydrogen atoms.

Table 5: ¹H and ¹³C NMR Chemical Shifts for 2,5-Dimethylpyrazine

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | ~2.5 | Singlet | -CH₃ |

| ¹H | ~8.3 | Singlet | Ring C-H |

| ¹³C | ~21.5 | Quartet | -CH₃ |

| ¹³C | ~144.5 | Singlet | Ring C-CH₃ |

| ¹³C | ~151.0 | Doublet | Ring C-H |

Note: Chemical shifts are typically reported relative to a standard (e.g., TMS) and can vary slightly depending on the solvent used.

X-ray Diffraction Studies of 2,5-Dimethylpyrazine and its Complexes

X-ray diffraction has been an essential technique for elucidating the three-dimensional structure of 2,5-dimethylpyrazine and its coordination complexes with various metals. These studies provide precise information on bond lengths, bond angles, crystal packing, and intermolecular interactions, offering insights into the compound's structural behavior when incorporated into larger molecular assemblies.

Research has shown that 2,5-dimethylpyrazine can act as a bridging ligand, connecting metal centers to form coordination polymers. In a complex with copper(I) trifluoromethanesulfonate (B1224126), single-crystal X-ray diffraction revealed a polymeric structure. The study detailed the crystal system, space group, and unit cell parameters for the complex. cdnsciencepub.comcdnsciencepub.com The structure consists of chains of copper ions linked by bridging 2,5-dimethylpyrazine ligands, with a distorted tetrahedral geometry around the copper atom completed by a terminal 2,5-dimethylpyrazine and a triflate ligand. cdnsciencepub.com

Similarly, 2,5-dimethylpyrazine forms coordination polymers with cadmium(II) bromide. In this complex, the cadmium cations are six-coordinate, bonded to four bridging bromide anions and two nitrogen atoms from bridging 2,5-dimethylpyrazine ligands, resulting in a distorted octahedral geometry. iucr.org The ligands connect chains of cadmium cations, which are formed by pairs of bridging bromide anions, creating a layered structure. iucr.org The crystal structure of 2,5-dimethylpyrazine 1,4-dioxide has also been determined, showing that molecules are linked into two-dimensional layers through C—H⋯O hydrogen-bonding interactions. researchgate.net

Platinum complexes with 2,5-dimethylpyrazine have also been characterized using X-ray crystallography, further demonstrating the versatility of this pyrazine derivative as a ligand in coordination chemistry. acs.org

The crystallographic data for a representative copper(I) complex are summarized in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 9.424(4) |

| b (Å) | 12.103(4) |

| c (Å) | 9.113(4) |

| α (°) | 110.97(3) |

| β (°) | 117.20(3) |

| γ (°) | 80.26(3) |

| Z (formula units/cell) | 2 |

Gas Chromatography in 2,5-Dimethylpyrazine Analysis and Separation

Gas chromatography (GC) is a primary analytical technique for the separation, identification, and quantification of 2,5-dimethylpyrazine, particularly in complex mixtures such as food and flavor samples. researchgate.netscribd.com The method's effectiveness relies on the compound's volatility, allowing it to be vaporized and separated from other components based on its interaction with a stationary phase within a GC column.

GC is often coupled with mass spectrometry (GC-MS), which facilitates the definitive identification of 2,5-dimethylpyrazine. researchgate.net However, the mass spectra of many alkylpyrazine positional isomers are very similar, which can complicate unambiguous identification. researchgate.net To overcome this challenge, gas chromatographic retention indices (RIs) are frequently used in conjunction with mass spectral data for positive identification. researchgate.net

Various GC columns and conditions have been employed for the analysis of pyrazines. For instance, in the analysis of peanut butter volatiles, a SUPELCOWAX® 10 column (30 m x 0.25 mm, 0.25 µm) was used. sigmaaldrich.com The analysis involved a specific temperature program, starting at 40°C and ramping up to 230°C, using helium as the carrier gas. sigmaaldrich.com This method, combined with headspace solid-phase microextraction (SPME), allows for the effective extraction and separation of 2,5-dimethylpyrazine from the food matrix. sigmaaldrich.com

The table below outlines typical parameters for the GC analysis of 2,5-dimethylpyrazine.

| Parameter | Description |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) |

| SPME Fiber | Divinylbenzene-Carboxen-polydimethylsiloxane (DVB/CAR/PDMS) |

| Column | SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm film thickness) |

| Oven Program | 40°C (hold 5 min), then ramp at 4°C/min to 230°C |

| Carrier Gas | Helium |

| Injector | Splitless/split mode at 270°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Computational and Theoretical Studies on 2,5 Dimethylpyrazine

Quantum Chemical Calculations and Modeling

Quantum chemical calculations are fundamental to predicting the properties of 2,5-dimethylpyrazine (B89654). These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like 2,5-dimethylpyrazine. esqc.org DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to calculate than the full molecular wavefunction. esqc.org This approach allows for a balance between accuracy and computational cost, making it suitable for a broad range of chemical systems.

In the context of 2,5-dimethylpyrazine, DFT calculations can be employed to determine various electronic properties. These include the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These properties are crucial for understanding the molecule's reactivity, stability, and spectroscopic characteristics. For instance, studies on related pyrazine (B50134) derivatives have utilized DFT to investigate their electronic and geometric structures. nih.gov

Table 1: Computed Electronic Properties of 2,5-Dimethylpyrazine Below are examples of electronic properties for 2,5-dimethylpyrazine that can be computed using DFT methods, based on publicly available data.

| Property | Value |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| XLogP3 | 0.6 |

| Formal Charge | 0 |

| Dipole Moment (Predicted) | ~0 D |

| Polarizability (Predicted) | 11.5 ų |

This table is generated based on data from computational chemistry databases and illustrates the type of information obtainable from DFT calculations.

Molecular Orbital (MO) theory provides a framework for understanding the arrangement and energies of electrons in molecules. Semi-empirical methods, such as MINDO/3 (Modified Intermediate Neglect of Differential Overlap), offer a computationally less intensive alternative to ab initio methods for calculating molecular orbitals. While specific MINDO/3 studies on 2,5-dimethylpyrazine are not prominent in recent literature, this approach has been historically used for various organic molecules to predict electronic structures, heats of formation, and reaction pathways.

The application of MO theory to 2,5-dimethylpyrazine would involve constructing molecular orbitals from the linear combination of atomic orbitals of the carbon, nitrogen, and hydrogen atoms. This would result in a set of bonding, non-bonding, and anti-bonding orbitals. The analysis of these orbitals, particularly the frontier orbitals (HOMO and LUMO), provides insights into the molecule's electronic transitions and reactivity.

Molecular Geometry Optimization and Conformational Analysis

Computational methods are essential for determining the most stable three-dimensional structure of 2,5-dimethylpyrazine. Molecular geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. molssi.org This is typically done using methods like DFT.

For 2,5-dimethylpyrazine, a key aspect of its geometry is the orientation of the two methyl groups relative to the pyrazine ring. Conformational analysis involves studying the different possible spatial arrangements (conformers) of the molecule and their relative energies. While the pyrazine ring itself is planar, the rotation of the methyl groups can lead to different conformers. Computational studies on molecules with similar functional groups have shown that even subtle conformational changes can influence their properties. mdpi.commdpi.com The optimized geometry of 2,5-dimethylpyrazine is expected to have the methyl groups oriented to minimize steric hindrance.

Table 2: Selected Optimized Geometrical Parameters for 2,5-Dimethylpyrazine (Predicted) This table presents typical bond lengths and angles for 2,5-dimethylpyrazine as would be determined by geometry optimization calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.33 Å | |

| C-C (methyl) | ~1.51 Å | |

| Bond Angle | C-N-C (ring) | ~116° |

| N-C-C (ring) | ~122° | |

| H-C-H (methyl) | ~109.5° |

These values are illustrative of typical results from DFT-based geometry optimization.

Potential Energy Surface Studies (e.g., Methyl Group Internal Rotation)

The potential energy surface (PES) is a mathematical representation of a molecule's energy as a function of its geometry. molssi.org Studying the PES is crucial for understanding dynamic processes such as conformational changes and chemical reactions. chemrxiv.org For 2,5-dimethylpyrazine, a particularly relevant aspect of its PES is the internal rotation of the methyl groups.

By systematically rotating one of the methyl groups and calculating the molecule's energy at each step, a potential energy curve can be generated. This curve reveals the energy barriers to rotation and the most stable (lowest energy) conformations. Such studies on other molecules with methyl groups have shown that these rotational barriers are typically in the range of a few kilojoules per mole. nih.gov The climbing image nudged elastic band (cNEB) method is one computational technique used to calculate these energy barriers. nih.gov

Prediction of Magnetic Properties and Electronic Structures in Complexes

While 2,5-dimethylpyrazine itself is a diamagnetic molecule, it can act as a ligand in coordination complexes with transition metals, leading to materials with interesting magnetic properties. Computational methods, particularly DFT, are powerful tools for predicting the magnetic properties and electronic structures of such complexes. royalholloway.ac.ukmdpi.com

For a complex containing 2,5-dimethylpyrazine, DFT calculations can be used to determine the spin state of the metal center and the nature of the magnetic coupling between multiple metal centers if present. For example, a study on a coordination polymer involving a derivative, 2,5-dimethylpyrazine-1,4-dioxide, with Cu(II) investigated its magnetic properties. researchgate.net Theoretical calculations can predict whether the interaction between metal ions bridged by the pyrazine ligand is ferromagnetic or antiferromagnetic. These predictions are based on the analysis of the spin density distribution and the energies of different spin states.

Investigations into Aromaticity and Tautomerism

The pyrazine ring in 2,5-dimethylpyrazine is an aromatic heterocycle. hmdb.ca Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. Computational methods can quantify the degree of aromaticity using various indices. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character. Studies on related heterocyclic systems have used NICS and other indices to investigate how substituents affect aromaticity. ias.ac.inmdpi.com

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton. For 2,5-dimethylpyrazine, tautomerism is not a significant feature of its chemistry under normal conditions. However, theoretical studies can explore the possibility and energetics of tautomeric forms, for instance, by considering proton transfer from a methyl group to a ring nitrogen to form a pyrazinium ylide. DFT calculations on related nitrogen-containing heterocycles have been used to determine the relative stabilities of different tautomers. nih.govresearchgate.netnih.gov These studies generally show that the canonical aromatic form of such heterocycles is significantly more stable than any potential tautomers.

Coordination Chemistry of 2,5 Dimethylpyrazine

Metal-Ligand Coordination Modes and Geometries (e.g., N,N'-bridging)

2,5-Dimethylpyrazine (B89654) typically coordinates to metal ions through its two nitrogen atoms, acting as an exobidentate or bridging ligand. The most prevalent coordination mode is N,N'-bridging, where the pyrazine (B50134) molecule spans two different metal centers, facilitating the formation of polymeric structures. This bridging can lead to various geometries around the metal center, which are influenced by the choice of metal ion, the counter-anions or ancillary ligands present, and the reaction conditions.

In copper(I) complexes, 2,5-dimethylpyrazine has been observed to link copper ions, forming chains. For instance, in the complex poly-μ-2,5-dimethylpyrazine-(2,5-dimethylpyrazine)-(trifluoromethanesulfonato-O)copper(I), the copper ions are linked by bridging 2,5-dimethylpyrazine ligands. The coordination sphere of the copper(I) ion is completed by a terminal 2,5-dimethylpyrazine molecule and a monodentate triflate ligand, resulting in a distorted tetrahedral CuN₃O chromophore cdnsciencepub.com.

With copper(II), the coordination can be more varied. In the two-dimensional network of [Cu₂(2,5-dimethylpyrazine)(N₃)₄]n, the Cu(II) ion is five-coordinate, exhibiting a distorted trigonal bipyramidal geometry. This geometry is comprised of four nitrogen atoms from azide anions and one nitrogen from a 2,5-dimethylpyrazine ligand uky.edu.

In silver(I) coordination polymers, 2,5-dimethylpyrazine also acts as a bridging ligand. In a two-dimensional silver(I) complex incorporating the anti-inflammatory drug diclofenac, adjacent one-dimensional chains of silver and diclofenac are connected by 2,5-dimethylpyrazine ligands, forming a layered structure nih.govresearchgate.net.

The coordination geometry is also influenced by the steric hindrance of the methyl groups on the pyrazine ring. These groups can affect the packing of the coordination polymers and influence the coordination number of the metal center. For example, the methyl groups in [Cu₂(2,5-dimethylpyrazine)(N₃)₄]n are suggested to force a five-coordinate geometry on the Cu(II) ions uky.edu.

Formation of Coordination Polymers and Extended Networks

The ability of 2,5-dimethylpyrazine to act as a bridging ligand is fundamental to the formation of coordination polymers. These are extended structures built from repeating coordination entities. The dimensionality of these networks, which can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D), is a key aspect of their design and resulting properties.

The synthesis of coordination polymers involving 2,5-dimethylpyrazine typically involves the reaction of a metal salt with the ligand in a suitable solvent system. The final architecture is directed by the coordination preferences of the metal ion, the stoichiometry of the reactants, and the nature of the ancillary ligands.

One-Dimensional Architectures: Linear chains are the simplest form of coordination polymers. These are often formed when the metal ions are linked by single 2,5-dimethylpyrazine bridges. An example is the copper(I) complex with trifluoromethanesulfonate (B1224126), which forms chains of copper ions linked by bridging 2,5-dimethylpyrazine ligands cdnsciencepub.com. Similarly, a one-dimensional polynuclear copper(II) complex has been synthesized using 2,5-dimethylpyrazine-1,4-dioxide as a bridging ligand, where each Cu(II) ion is connected by two bridging ligands to form a chain tandfonline.comtandfonline.com.

Two-Dimensional Architectures: Layered or sheet-like structures can be formed when the one-dimensional chains are further linked. In the silver(I) complex with diclofenac, one-dimensional chains are connected through 2,5-dimethylpyrazine ligands to create a two-dimensional layered structure nih.govresearchgate.net. Another example is the [Cu₂(2,5-dimethylpyrazine)(N₃)₄]n complex, which forms a 2D grid-like structure uky.edu.

Three-Dimensional Architectures: The interconnection of two-dimensional layers or the coordination of metal centers in multiple directions can lead to the formation of three-dimensional frameworks. A notable example is the three-dimensional coordination polymer of copper(I) thiocyanate (B1210189) and 2,5-dimethylpyrazine, [Cu₂(SCN)₂(2,5-me₂pyz)]∞. In this structure, [Cu(SCN)]∞ sheets are bridged by 2,5-dimethylpyrazine ligands to generate a 3D network uky.edu.

The choice of the metal center is a critical factor in determining the structure and properties of the resulting coordination polymer.

Copper(I): As a d¹⁰ ion, Cu(I) typically favors a tetrahedral coordination geometry. This preference, combined with the linear bridging nature of 2,5-dimethylpyrazine, often leads to the formation of chain or network structures. In the presence of the trifluoromethanesulfonate anion, a one-dimensional chain with a distorted tetrahedral CuN₃O chromophore is formed cdnsciencepub.com. With the thiocyanate anion, a three-dimensional network is constructed where the thiocyanate also acts as a bridging ligand uky.edu.

Copper(II): The d⁹ configuration of Cu(II) often leads to distorted coordination geometries due to the Jahn-Teller effect. This can result in a variety of coordination numbers and geometries, such as the five-coordinate distorted trigonal bipyramidal geometry seen in the azide co-crystal uky.edu. The flexibility in the coordination sphere of Cu(II) allows for the construction of diverse architectures.

Silver(I): Similar to Cu(I), Ag(I) is a d¹⁰ ion but with a larger ionic radius. It exhibits flexible coordination numbers and geometries, ranging from linear to tetrahedral and higher. In a complex with diclofenac, Ag(I) is chelated by the carboxylate groups, and the resulting 1D chains are bridged by 2,5-dimethylpyrazine to form a 2D network nih.govresearchgate.net.

Ancillary ligands, which are ligands other than the primary bridging ligand (in this case, 2,5-dimethylpyrazine), play a crucial role in controlling the dimensionality and topology of the coordination network. Simple anions like halides or pseudohalides (e.g., SCN⁻, N₃⁻) can act as terminal ligands, occupying coordination sites on the metal center, or they can also act as bridging ligands, contributing to the formation of higher-dimensional networks. For example, the triflate anion in the Cu(I) complex is a terminal, monodentate ligand, resulting in a 1D chain cdnsciencepub.com. In contrast, the thiocyanate anion in another Cu(I) complex acts as a bridging ligand, leading to a 3D structure uky.edu. The azide anion in a Cu(II) complex also acts as a bridge, forming zigzag chains which are then linked by 2,5-dimethylpyrazine into a 2D network uky.edu.

Supramolecular Assembly via Coordination Bonds

The formation of coordination polymers is a prime example of supramolecular assembly, where discrete molecular components (metal ions and ligands) are brought together through non-covalent interactions, primarily coordination bonds, to form larger, organized structures. The directionality and predictability of coordination bonds make them a powerful tool in crystal engineering for the rational design of materials with specific topologies and functions.

In the context of 2,5-dimethylpyrazine, the coordination bonds between the metal centers and the nitrogen atoms of the pyrazine ring are the primary driving force for the assembly of the extended networks. The geometry of the resulting structure is a consequence of the interplay between the coordination preferences of the metal ion and the bridging nature of the 2,5-dimethylpyrazine ligand.

Magnetic Properties of 2,5-Dimethylpyrazine-Containing Metal Complexes

The magnetic properties of coordination polymers are of significant interest due to their potential applications in molecular magnetism and materials science. When the metal centers in a coordination polymer are paramagnetic (i.e., have unpaired electrons), the bridging ligands, such as 2,5-dimethylpyrazine, can mediate magnetic exchange interactions between them. This can lead to cooperative magnetic phenomena, such as ferromagnetism (alignment of spins in the same direction), antiferromagnetism (alignment of spins in opposite directions), or more complex magnetic behaviors.

Coordination polymers based on 2,5-dimethylpyrazine often exhibit the characteristics of low-dimensional magnetic systems. In a one-dimensional system (a chain), each magnetic center interacts primarily with its two nearest neighbors. In a two-dimensional system (a layer), the interactions are mainly within the plane. The study of these low-dimensional systems is of fundamental importance for understanding the physics of magnetism.

An example of a low-dimensional magnetic system is the one-dimensional copper(II) complex with 2,5-dimethylpyrazine-1,4-dioxide, which exhibits antiferromagnetic interactions between the bridged Cu(II) ions researchgate.net. The magnetic susceptibility data for this complex were fitted to a model for a one-dimensional chain, yielding a magnetic coupling constant (2J) of -68.69 cm⁻¹ researchgate.net.

In the case of the two-dimensional complex [Cu₂(2,5-dimethylpyrazine)(N₃)₄]n, the magnetic interactions are predominantly ferromagnetic, as indicated by a positive Weiss constant (Θ = +21.86 K) obtained from magnetic susceptibility measurements mdpi.com. The magnetic exchange is mediated by both the azide and the 2,5-dimethylpyrazine bridges.

The nature and strength of the magnetic coupling are highly dependent on the structural details of the complex, such as the distance between the metal centers and the geometry of the bridging pathway.

Table 1: Magnetic Properties of Selected 2,5-Dimethylpyrazine and Derivative-Containing Metal Complexes

| Compound | Metal Ion | Dimensionality | Magnetic Behavior | Coupling Constant (J) / Weiss Constant (Θ) |

| [Cu(μ₁,₆-dmpzdo)(SCN)₂]n | Cu(II) | 1D | Antiferromagnetic | 2J = -68.69 cm⁻¹ |

| {[Co(μ₁,₆-dmpzdo)₃]·(ClO₄)₂}n | Co(II) | 3D | Weak Antiferromagnetic | - |

| {[Mn(μ₁,₆-dmpzdo)₃]·(ClO₄)₂}n | Mn(II) | 3D | - | 2J = -0.30 cm⁻¹ |

| [Cu₂(2,5-dimethylpyrazine)(N₃)₄]n | Cu(II) | 2D | Ferromagnetic | Θ = +21.86 K, J = +44.29 cm⁻¹ |

dmpzdo = 2,5-dimethylpyrazine-1,4-dioxide

Spin Coupling and Magnetic Exchange Mechanisms (e.g., Heisenberg Chain Model)

The coordination of 2,5-dimethylpyrazine to metal centers can lead to the formation of polynuclear complexes where the pyrazine ligand acts as a bridge, mediating magnetic interactions between the metal ions. This phenomenon, known as spin coupling, is of significant interest in the field of molecular magnetism. The nature and magnitude of this coupling are influenced by several factors, including the identity of the metal ion, the coordination geometry, and the electronic structure of the bridging ligand.

In complexes of 2,5-dimethylpyrazine derivatives, such as 2,5-dimethylpyrazine-1,4-dioxide (dmpzdo), significant magnetic coupling between bridged metal ions has been observed. For instance, in a one-dimensional polynuclear copper(II) complex, [Cu(μ-dmpzdo)(SCN)2]n, the dmpzdo ligand bridges two Cu(II) ions, forming a chain structure. Variable-temperature magnetic susceptibility measurements for this compound indicate an anti-ferromagnetic interaction between the copper(II) ions. The magnetic coupling constant, a measure of the strength of this interaction, was determined to be 2J = -68.69 cm⁻¹. This value suggests a moderate anti-ferromagnetic exchange, where the spins of the adjacent Cu(II) ions tend to align in opposite directions.

Similarly, a three-dimensional manganese(II) coordination polymer, {[Mn(μ-dmpzdo)3]·(ClO4)2}n, also exhibits magnetic coupling through the dmpzdo bridge. In this case, the magnetic susceptibility data revealed a much weaker anti-ferromagnetic interaction, with a magnetic coupling constant of 2J = -0.30 cm⁻¹. The significant difference in the magnitude of the magnetic coupling between the Cu(II) and Mn(II) complexes highlights the role of the metal ion in determining the extent of the magnetic exchange.

Table 1: Magnetic Coupling Constants in 2,5-Dimethylpyrazine Derivative Complexes

| Compound | Metal Ion | Magnetic Coupling Constant (2J) | Magnetic Behavior |

| [Cu(μ-dmpzdo)(SCN)2]n | Cu(II) | -68.69 cm⁻¹ | Anti-ferromagnetic |

| {[Mn(μ-dmpzdo)3]·(ClO4)2}n | Mn(II) | -0.30 cm⁻¹ | Anti-ferromagnetic |

The magnetic behavior of such one-dimensional chain-like structures is often analyzed using theoretical models, with the Heisenberg Chain Model being a prominent example. This model describes the magnetic exchange interaction between nearest-neighbor spins in a one-dimensional lattice. The Hamiltonian for an isotropic Heisenberg chain is given by:

H = -J Σ Si · Si+1

where J is the exchange coupling constant and Si and Si+1 are the spin operators for adjacent metal ions. A negative value of J corresponds to antiferromagnetic coupling, while a positive value indicates ferromagnetic coupling. While direct application of the Heisenberg Chain Model to a 2,5-dimethylpyrazine bridged complex is not extensively detailed in the available literature, the model is frequently and successfully applied to analogous systems involving pyrazine-bridged copper(II) chains. In these systems, the pyrazine ligand provides a superexchange pathway for the magnetic interaction between the copper(II) centers. The fitting of experimental magnetic susceptibility data to the predictions of the Heisenberg model allows for the quantification of the exchange coupling constant, J, providing valuable insight into the magneto-structural correlations of these materials.

Anagostic Interactions in Metal Complexes

An extensive review of the scientific literature did not yield any specific research or data on the occurrence of anagostic interactions in metal complexes of 2,5-dimethylpyrazine. Anagostic interactions are a type of weak, intramolecular C-H···metal interaction that are of interest in organometallic and coordination chemistry. While the methyl groups of 2,5-dimethylpyrazine possess C-H bonds that could potentially engage in such interactions with a coordinated metal center, there is currently no published evidence to support this for this specific ligand. Therefore, this section cannot be elaborated upon with detailed research findings as per the provided instructions.

Supramolecular Chemistry of 2,5 Dimethylpyrazine

Hydrogen Bonding Interactions in 2,5-Dimethylpyrazine (B89654) Systems

Hydrogen bonds are the cornerstone of the supramolecular chemistry of 2,5-dimethylpyrazine. The lone pairs of electrons on the two nitrogen atoms of the pyrazine (B50134) ring make them effective hydrogen bond acceptors. This capability allows 2,5-DMP and its derivatives to engage with a wide range of hydrogen bond donors, leading to the formation of predictable and stable supramolecular motifs that define the crystal packing.

The ability of the pyrazine nitrogen to accept hydrogen bonds is clearly demonstrated in the crystal structures of its derivatives, such as pyrazine-2,5-dicarboxamides. In the structure of N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide, the amide N-H group acts as a hydrogen bond donor, while the nitrogen atom of a pyridine (B92270) ring on an adjacent molecule acts as the acceptor. This specific N-H···N interaction links the molecules into layers nih.goviucr.org.

Furthermore, these layers are interconnected by weaker C-H···O hydrogen bonds, where carbon-hydrogen groups from the aromatic rings interact with the carbonyl oxygen of the amide group on a neighboring molecule. nih.goviucr.org These combined interactions result in a robust, three-dimensional supramolecular structure. The geometric parameters of these interactions in a related dicarboxamide highlight the directionality and strength of these bonds in building extended networks. nih.goviucr.org

Table 1: Hydrogen Bond Geometry in N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N3-H3···N4 | 0.88 | 2.16 | 3.018(2) | 163 |

| C9-H9···O1 | 0.95 | 2.49 | 3.371(2) | 154 |

Data sourced from a study on pyrazine-2,5-dicarboxamide derivatives, illustrating typical geometries for these interaction motifs. nih.gov

Solvent molecules, particularly water, can be active participants in shaping the supramolecular architecture of 2,5-dimethylpyrazine-based systems. Rather than being passive components of the crystallization medium, water molecules can be incorporated into the crystal lattice, where they act as critical hydrogen-bonding bridges.

In the crystal structure of a co-crystal containing fac-triaquatris(thiocyanato-κN)iron(III) and 2,3-dimethylpyrazine (an isomer of 2,5-DMP), the coordinating water molecules are essential to the assembly. These water molecules act as hydrogen bond donors (O-H) to the nitrogen atoms of the dimethylpyrazine guest molecules. This O-H···N interaction is the primary force linking the host complex and the guest molecules, resulting in the formation of a stable, three-dimensional supramolecular framework. Similarly, in coordination polymers built from a derivative, pyrazine-2,5-diyldimethanol, water molecules are trapped within the structure by strong hydrogen bonds, playing a key role in extending one-dimensional polymer chains into three-dimensional networks.

Formation of Co-crystals and Adducts (e.g., with 2,5-dichloro-3,6-dihydroxy-p-benzoquinone)

Co-crystallization is a powerful strategy in crystal engineering used to modify the physical properties of solid materials. 2,5-Dimethylpyrazine is an effective co-former due to its capacity to form reliable hydrogen bonds. A notable example is the formation of an adduct with 2,5-dichloro-3,6-dihydroxy-p-benzoquinone, also known as chloranilic acid (CLA).

In this co-crystal, the primary supramolecular interaction is the hydrogen bond formed between the hydroxyl group of the chloranilic acid (a strong hydrogen bond donor) and the nitrogen atom of the 2,5-dimethylpyrazine ring (a hydrogen bond acceptor). The resulting O-H···N bond is a robust and directional interaction that links the two components into a defined structural unit. This interaction effectively demonstrates the principle of molecular recognition between a hydrogen bond donor and an acceptor, leading to the self-assembly of a new crystalline solid with its own unique structure and properties.

Crystal Engineering and Design Principles of 2,5-Dimethylpyrazine-Based Supramolecular Structures

The predictable structural characteristics of 2,5-dimethylpyrazine make it an exemplary building block for crystal engineering. The design principles for its use in supramolecular construction are based on several key features:

Linear Bidentate Geometry: With nitrogen atoms at the 1 and 4 positions, the molecule acts as a rigid, linear linker. This geometry is ideal for constructing one-dimensional chains or bridging metal centers in coordination polymers to form predictable linear arrays.

Hydrogen Bond Acceptor Capability: The two nitrogen atoms are reliable hydrogen bond acceptors. This allows for the formation of co-crystals with a wide range of hydrogen bond donors, guiding the assembly of molecules into specific, desired patterns known as supramolecular synthons.

Steric Influence of Methyl Groups: The methyl groups at the 2 and 5 positions are not merely passive substituents. They exert significant steric influence that can affect the coordination environment around the nitrogen atoms. This steric hindrance can be exploited to control the final geometry of a coordination complex or the packing arrangement in a crystal, preventing denser packing and sometimes creating channels or cavities within the structure.

By leveraging these principles—the defined geometry, reliable hydrogen bonding sites, and steric profile—crystal engineers can use 2,5-dimethylpyrazine to construct a variety of supramolecular architectures, from simple co-crystals to complex, multidimensional coordination polymers with tailored structures and properties.

Pharmacological and Biological Activities of 2,5 Dimethylpyrazine

Central Nervous System (CNS) Effects

Recent studies have illuminated the influence of 2,5-Dimethylpyrazine (B89654) (DMP) on the central nervous system, highlighting its interaction with the GABAergic system and its subsequent effects on sleep and convulsive states.

GABAergic System Modulation and Potentiation

Research suggests that 2,5-Dimethylpyrazine may enhance the GABAergic system in the brain. Administration of DMP has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the mouse brain. This finding points towards a potential strengthening of GABAnergic neurotransmission, which is the primary inhibitory signaling pathway in the central nervous system.

Influence on Sleep Induction and Convulsion Thresholds

The modulatory effects of 2,5-Dimethylpyrazine on the GABAergic system are further evidenced by its impact on sleep duration and seizure thresholds. Studies in mice have demonstrated that DMP dose-dependently increases the duration of pentobarbital-induced sleep. This effect was also observed with intracerebroventricular injection, indicating a central mechanism of action.

Furthermore, DMP has been found to prolong the interval until the onset of convulsions induced by picrotoxin (B1677862) and bicuculline, both of which are antagonists of the GABA-A receptor. This suggests that DMP can raise the threshold for seizures by potentiating GABAergic inhibition.

Table 1: Effects of 2,5-Dimethylpyrazine on Sleep Duration and Convulsion Latency

| Experimental Model | Agent | Observation |

|---|---|---|

| Pentobarbital-induced sleep | 2,5-Dimethylpyrazine | Dose-dependent increase in sleep duration |

| Picrotoxicin-induced convulsion | 2,5-Dimethylpyrazine | Prolonged interval until convulsion onset |

| Bicuculline-induced convulsion | 2,5-Dimethylpyrazine | Prolonged interval until convulsion onset |

Interactions with Co-administered Pharmacological Agents

The effects of 2,5-Dimethylpyrazine can be potentiated when administered in combination with other pharmacological agents that also act on the GABAergic system. For instance, when DMP is co-administered with aminooxyacetic acid (AOAA), an inhibitor of GABA transaminase, or diazepam, a benzodiazepine (B76468) that positively modulates GABA-A receptors, a greater increase in sleep duration is observed compared to the administration of DMP alone.

Similarly, the anticonvulsant effects of DMP are enhanced when combined with diazepam or valproic acid (VPA), another agent known to increase GABA levels. The interval until picrotoxin-induced convulsions was significantly prolonged with these combinations.

Table 2: Interactions of 2,5-Dimethylpyrazine with Other Pharmacological Agents

| Co-administered Agent | Experimental Model | Observed Synergistic Effect |

|---|---|---|

| Aminooxyacetic acid (AOAA) | Pentobarbital-induced sleep | Increased sleep duration |

| Diazepam | Pentobarbital-induced sleep | Increased sleep duration |

| Diazepam | Picrotoxicin-induced convulsion | Prolonged interval until convulsion |

| Valproic acid (VPA) | Picrotoxicin-induced convulsion | Prolonged interval until convulsion |

Metabolic Regulation and Lipid Homeostasis

Beyond its effects on the central nervous system, 2,5-Dimethylpyrazine has been noted for its influence on metabolic processes, particularly in the regulation of lipid levels.

Modulation of Nonesterified Fatty Acid Levels

Studies in animal models have shown that 2,5-Dimethylpyrazine can lead to a decrease in the plasma levels of nonesterified fatty acids (NEFA) in rats nih.govmdpi.com. This finding suggests a role for the compound in modulating lipid metabolism and homeostasis.

Mechanisms Involving G-Protein Coupled Receptor (GPR109A)

The mechanism behind the reduction in nonesterified fatty acids by 2,5-Dimethylpyrazine is believed to be linked to the G-protein coupled receptor GPR109A mdpi.com. It is proposed that a carboxylic acid metabolite of 2,5-dimethylpyrazine interacts with this receptor, initiating the signaling cascade that results in the observed decrease in plasma NEFA levels mdpi.com.

Antimicrobial Properties

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative Bacteria)

2,5-Dimethylpyrazine has demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Research has shown its efficacy in reducing bacterial concentrations and inhibiting growth. For instance, studies on Escherichia coli, a Gram-negative bacterium, revealed that 2,5-dimethylpyrazine caused a significant decrease in cell concentration, with the bactericidal effect becoming more pronounced at higher concentrations and with longer incubation times. mdpi.com

Further research has highlighted its activity against soil-borne plant pathogenic bacteria. In one study, 2,5-dimethylpyrazine exhibited impressive activity against Ralstonia solanacearum, showing significant growth inhibition at tested concentrations. mdpi.com While some pyrazine (B50134) derivatives show no effect, 2,5-dimethylpyrazine's ability to decrease E. coli cell counts underscores its potential as an antibacterial agent. mdpi.com Additionally, silver(I) complexes that incorporate 2,5-dimethylpyrazine have been synthesized and tested, revealing high effectiveness against various pathogenic microorganisms. nih.govresearchgate.net

Table 1: Antibacterial Activity of 2,5-Dimethylpyrazine

| Bacterium | Type | Concentration (µg/mL) | Observed Effect | Source |

|---|---|---|---|---|

| Escherichia coli | Gram-negative | 1.2% (12,000 µg/mL) | Bactericidal effect observed | mdpi.com |

| Ralstonia solanacearum | Gram-negative | 504 | 69.75% growth inhibition | mdpi.com |

| Ralstonia solanacearum | Gram-negative | 672 | 79.87% growth inhibition | mdpi.com |

Antifungal Activity

The antifungal potential of 2,5-dimethylpyrazine has been identified in studies on its effects against various fungal and oomycete species. Volatiles from Bacillus megaterium, including 2,5-dimethylpyrazine, have been shown to be effective antifungal and antioomycete agents. mdpi.com

Specifically, research demonstrated that 2,5-dimethylpyrazine could completely suppress the mycelial growth of the oomycete Phytophthora capsici at a concentration of 504 µg/mL. mdpi.com Against the fungus Magnaporthe oryzae, the cause of rice blast disease, it achieved a 73.68% inhibition of mycelial growth at a concentration of 672 µg/mL. mdpi.com These findings indicate that 2,5-dimethylpyrazine possesses broad-spectrum activity, inhibiting the growth and proliferation of various fungi. chemicalbook.com

Table 2: Antifungal Efficacy of 2,5-Dimethylpyrazine

| Fungus/Oomycete | Concentration (µg/mL) | Observed Effect | Source |

|---|---|---|---|

| Phytophthora capsici | 504 | Total suppression of mycelial growth | mdpi.com |

| Magnaporthe oryzae | 672 | 73.68% inhibition of mycelial growth | mdpi.com |

Reproductive System Effects

Modulation of Uterine Contraction (e.g., via β2-adrenoceptor)

2,5-Dimethylpyrazine has been found to exert inhibitory effects on uterine contractions. Studies on female rats, both normal and pregnant, have shown that the administration of 2,5-dimethylpyrazine can inhibit tetanic uterine contractions induced by oxytocic agents like oxytocin and prostaglandin F2alpha. nih.gov This suggests its potential as a relaxant or counter-contraction agent for uterine hypercontraction. nih.gov

The mechanism of this inhibitory action appears to involve the β2-adrenoceptor in the pregnant uterus. nih.gov The inhibitory effect of 2,5-dimethylpyrazine on uterine contractions was strengthened when administered in the presence of a low dose of ritodrine (B1199850) hydrochloride, a known β2-adrenergic agonist. nih.gov This synergistic effect supports the hypothesis that 2,5-dimethylpyrazine's action on uterine hypercontraction is mediated through the β2-adrenoceptor pathway. nih.gov

Inhibition of Puberty Onset

Research has indicated that 2,5-dimethylpyrazine may play a role in regulating the onset of puberty. hpa.gov.tw Studies involving the administration of 2,5-dimethylpyrazine to female rats reported an inhibition of the onset of puberty. hpa.gov.tw This effect was accompanied by a reduction in the weight of the uterus, suggesting a direct inhibitory action of the compound on this reproductive organ. hpa.gov.tw

Cytotoxicity and Genotoxicity Assessment

The cytotoxic and genotoxic potential of 2,5-dimethylpyrazine has been evaluated in various in vitro studies. In assays examining the effects of e-liquid flavorings, 2,5-dimethylpyrazine was found to significantly alter the physiological responses of airway epithelial cells. hpa.gov.tw This has raised concerns about its potential to harm the conducting airway epithelium, which could negatively impact innate immune mechanisms like mucociliary clearance. hpa.gov.tw

However, other studies have presented a different perspective on its genotoxicity. A panel from the European Food Safety Authority (EFSA), considering data on pyrazine derivatives including 2,5-dimethylpyrazine, concluded that there is no indication of genotoxic potential at the gene or chromosome level for this group of flavorings. hpa.gov.tw The EFSA also reviewed in vitro data for a range of pyrazines, noting that several substituted pyrazines consistently produced negative results in reverse mutation assays with various strains of S. typhimurium, both with and without metabolic activation. hpa.gov.tw Furthermore, when added to cigarettes, smoke condensates tested for in vitro mutagenicity and cytotoxicity were not found to have increased toxicity due to the inclusion of 2,5-dimethylpyrazine at low levels. hpa.gov.tw

In vitro Cytotoxicity Studies (e.g., Airway Epithelial Cells)

Recent studies have investigated the potential cytotoxic effects of 2,5-dimethylpyrazine on airway epithelial cells, which form the primary defensive barrier in the respiratory system. Research utilizing immortalized human bronchial epithelial cells (16HBE14o-) has demonstrated that 2,5-dimethylpyrazine can induce concentration-dependent physiological changes. In one such study, exposure of these cells to 2,5-dimethylpyrazine for 24 hours resulted in a diminished physiological response to key signaling molecules like forskolin and ATP. hpa.gov.tw

Notably, even at concentrations as low as 0.02% v/v, which is significantly lower than levels found in some e-liquids, 2,5-dimethylpyrazine was observed to cause distinct changes in cellular impedance, indicating a cellular signaling event. hpa.gov.tw At sub-cytotoxic levels, prolonged exposure (24 hours) to this compound compromised the ability of the airway epithelial cells to respond to agonists that are crucial for maintaining the salt and water balance at the airway surface. hpa.gov.tw

Further investigations on primary mouse tracheal epithelial (MTE) cells revealed that 2,5-dimethylpyrazine can lead to alterations in ion conductance. hpa.gov.tw This effect was consistent with an efflux at the apical (luminal) side of the airway surface and was associated with a temporary decrease in transepithelial resistance. hpa.gov.tw These findings suggest that 2,5-dimethylpyrazine has the potential to alter the normal physiological functions of airway epithelial cells. hpa.gov.tw

Table 1: Summary of In Vitro Cytotoxicity Findings for 2,5-Dimethylpyrazine in Airway Epithelial Cells

| Cell Type | Exposure Duration | Concentration | Observed Effects |

|---|---|---|---|

| Human Bronchial Epithelial Cells (16HBE14o-) | 24 hours | Concentration-dependent | Reduced physiological response to forskolin and ATP. hpa.gov.tw |

| Human Bronchial Epithelial Cells (16HBE14o-) | Not specified | As low as 0.02% v/v | Induced distinct cellular impedance changes indicative of a cellular signaling event. hpa.gov.tw |

| Human Bronchial Epithelial Cells (16HBE14o-) | 24 hours | Sub-cytotoxic levels | Compromised ability to respond to signaling agonists important in salt and water balance. hpa.gov.tw |

| Primary Mouse Tracheal Epithelial (MTE) Cells | Not specified | Not specified | Alterations in ion conductance consistent with an apical efflux; transient loss in transepithelial resistance. hpa.gov.tw |

Mutagenicity and Chromosomal Aberration Assays

The genotoxic potential of 2,5-dimethylpyrazine has been evaluated in several in vitro assays, yielding mixed results. In bacterial reverse mutation assays, commonly known as the Ames test, 2,5-dimethylpyrazine was found to be non-mutagenic. hpa.gov.tw Specifically, it tested negative in Salmonella typhimurium strains TA98, TA100, TA102, and TA1537. hpa.gov.tw The European Food Safety Authority (EFSA) has also reviewed a range of pyrazines and noted that substituted pyrazines consistently show negative results in the Ames test, both with and without metabolic activation. hpa.gov.tw

In contrast, some studies have indicated potential genotoxic effects at very high concentrations. For instance, 2,5-dimethylpyrazine was reported to be positive for mutation in Saccharomyces cerevisiae D5 at concentrations ranging from 16,900 to 135,000 mg/ml. hpa.gov.tw Furthermore, it tested positive in a chromosomal aberration assay using Chinese hamster ovary (CHO) cells at concentrations between 2,500 and 40,000 mg/ml. hpa.gov.tw However, it has been suggested that these positive outcomes may be a consequence of the extremely high, nearly toxic concentrations used, which could have disrupted normal cellular homeostasis. hpa.gov.tw Taking into account the data on various pyrazine derivatives, an EFSA Panel concluded that this group of flavorings does not indicate a genotoxic potential at either the gene or chromosome level. hpa.gov.tw

Table 2: Summary of Mutagenicity and Chromosomal Aberration Assay Results for 2,5-Dimethylpyrazine

| Assay Type | Test System | Metabolic Activation | Concentration Range | Result |

|---|---|---|---|---|

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium (strains TA98, TA100, TA102, TA1537) | With and without | Not specified | Negative hpa.gov.tw |

| Mutation Assay | Saccharomyces cerevisiae D5 | Not specified | 16,900-135,000 mg/ml | Positive hpa.gov.tw |

| Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) Cells | Not specified | 2,500-40,000 mg/ml | Positive hpa.gov.tw |

Medicinal Chemistry and Agrochemical Applications of 2,5 Dimethylpyrazine

Role as Pharmaceutical Intermediates and Precursors

2,5-Dimethylpyrazine (B89654) serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its chemical structure allows for targeted modifications, making it a valuable component in the development of drugs for various therapeutic areas.

In the field of oncology, particularly in the treatment of multiple myeloma, proteasome inhibitors have emerged as a vital class of therapeutic agents. To enhance the efficacy and reduce the systemic toxicity of these drugs, researchers have focused on developing bone-targeted delivery systems, as myeloma cells predominantly reside in the bone marrow.

2,5-Dimethylpyrazine plays a key role in the synthesis of bone-targeted proteasome inhibitors such as PS-341-BP-1. The synthesis involves the conversion of 2,5-dimethylpyrazine to pyrazine-2,5-dicarboxylic acid. This dicarboxylic acid then undergoes further chemical modifications to be incorporated into a larger molecule that includes a proteasome inhibitor and a bisphosphonate conjugate. The bisphosphonate component of the final compound targets the drug specifically to bone tissue, thereby increasing its concentration at the site of the myeloma cells and minimizing off-target side effects.

| Intermediate Derived from 2,5-Dimethylpyrazine | Target Drug Class | Therapeutic Indication |

| Pyrazine-2,5-dicarboxylic acid | Bone-targeted proteasome inhibitors | Multiple Myeloma |

Glipizide is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus. The synthesis of this important pharmaceutical relies on a key intermediate, 5-methylpyrazine-2-carboxylic acid, which is derived from 2,5-dimethylpyrazine.

| Starting Material | Key Intermediate | Final Drug Product |

| 2,5-Dimethylpyrazine | 5-Methylpyrazine-2-carboxylic acid | Glipizide |

β-lactamase inhibitors, such as clavulanic acid, are crucial in overcoming bacterial resistance to β-lactam antibiotics. The chemical stability of these inhibitors is a significant factor in their formulation and efficacy. Interestingly, research into the degradation of clavulanic acid has revealed the formation of pyrazine (B50134) derivatives.

In a study investigating the degradation of potassium clavulanate in a weakly alkaline aqueous solution, several pyrazine derivatives were isolated and identified as degradation products. Among these was 2,5-bis-(2-hydroxyethyl) pyrazine jst.go.jp. This finding establishes a direct chemical link between the breakdown of a prominent β-lactamase inhibitor and the formation of a 2,5-disubstituted pyrazine structure. While not 2,5-dimethylpyrazine itself, this demonstrates that the pyrazine ring system is a stable product of clavulanic acid degradation under certain conditions.

| β-Lactamase Inhibitor | Degradation Condition | Resulting Pyrazine Derivative |